An In-depth Technical Guide to 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde: Core Properties and Scientific Applications
An In-depth Technical Guide to 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde: Core Properties and Scientific Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document consolidates key information on its synthesis, physicochemical characteristics, spectral data, and known biological activities, offering a valuable resource for researchers engaged in drug discovery and the development of novel organic materials.
Introduction and Significance
3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde belongs to the pyrazole class of heterocyclic compounds, which are five-membered rings containing two adjacent nitrogen atoms. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently found in a wide array of pharmacologically active compounds.[1][2][3] The incorporation of a naphthalene moiety and a phenyl group at positions 3 and 1, respectively, along with a reactive carbaldehyde group at position 4, imparts unique electronic and steric properties to the molecule. This specific substitution pattern makes it a versatile intermediate for the synthesis of more complex derivatives with potential therapeutic applications, including as antioxidant and anti-inflammatory agents.[4][5]
Physicochemical Properties
The physical and chemical properties of 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde are crucial for its handling, formulation, and application in various experimental settings. While comprehensive solubility data is not extensively published, compounds of this class are generally soluble in common organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) and have limited solubility in water.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₄N₂O | Inferred from structure |
| Molecular Weight | 298.34 g/mol | Inferred from structure |
| Appearance | Yellow solid | [4] |
| Melting Point | 158–159 °C (for a closely related chalcone derivative) | [4] |
Synthesis and Mechanism
The most prevalent and efficient method for the synthesis of 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack reaction.[2][3][6][7] This reaction introduces a formyl group onto an electron-rich aromatic ring, in this case, the pyrazole ring. The synthesis is typically a two-step process starting from a readily available ketone.
Synthesis Workflow
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Acetylnaphthalene Phenylhydrazone
-
To a solution of 2-acetylnaphthalene (1 equivalent) in absolute ethanol, add phenylhydrazine (1.1 equivalents).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture under reflux for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated phenylhydrazone is collected by filtration, washed with cold ethanol, and dried. Recrystallization from ethanol can be performed for further purification.[4]
Causality: The acidic catalyst protonates the carbonyl oxygen of the acetylnaphthalene, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the lone pair of electrons on the terminal nitrogen of phenylhydrazine. The subsequent dehydration leads to the formation of the stable C=N bond of the hydrazone.
Step 2: Vilsmeier-Haack Formylation to Yield 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
-
The Vilsmeier reagent is prepared by slowly adding phosphorus oxychloride (POCl₃, 2-3 equivalents) to ice-cold N,N-dimethylformamide (DMF) with stirring.
-
The synthesized 2-acetylnaphthalene phenylhydrazone (1 equivalent) is then added portion-wise to the cold Vilsmeier reagent.
-
The reaction mixture is stirred at 0-5 °C for a period and then allowed to warm to room temperature or heated to 60-80 °C for several hours.[3][8] Reaction progress is monitored by TLC.
-
After completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution).
-
The precipitated solid product is collected by filtration, washed thoroughly with water, and dried.
-
Purification is typically achieved by column chromatography or recrystallization from a suitable solvent like ethanol.[4]
Causality: The Vilsmeier reagent, an electrophilic iminium salt, attacks the electron-rich intermediate formed from the phenylhydrazone. This leads to an intramolecular cyclization to form the pyrazole ring, followed by electrophilic substitution at the C4 position of the newly formed pyrazole to introduce the formyl group.[3][9] This one-pot cyclization and formylation is a hallmark of the Vilsmeier-Haack reaction on hydrazones.
Spectroscopic Characterization
The structure of 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unequivocally confirmed by a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. A strong absorption band is expected in the region of 1690-1710 cm⁻¹ , characteristic of the C=O stretching vibration of the aromatic aldehyde. Additional significant peaks include those for C=N stretching of the pyrazole ring around 1600-1610 cm⁻¹ and C-H stretching of the aromatic rings above 3000 cm⁻¹ .[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is highly informative. A singlet in the downfield region, typically between δ 9.5-10.5 ppm , is characteristic of the aldehyde proton (-CHO). The pyrazole ring proton at the C5 position will appear as a distinct singlet, usually around δ 8.0-9.0 ppm . The remaining protons of the phenyl and naphthalene rings will resonate in the aromatic region (δ 7.0-8.5 ppm ) with characteristic splitting patterns.[4]
-
¹³C NMR: The carbon NMR spectrum will show a resonance for the aldehyde carbonyl carbon in the range of δ 185-195 ppm . The carbons of the pyrazole ring (C3, C4, and C5) will have distinct chemical shifts, and the numerous signals in the δ 110-150 ppm range will correspond to the carbons of the phenyl and naphthalenyl substituents.[4]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (C₂₀H₁₄N₂O), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (298.34).[4]
Chemical Reactivity and Derivatives
The carbaldehyde group at the C4 position is a versatile chemical handle for further synthetic transformations. It readily undergoes reactions typical of aldehydes, such as:
-
Condensation Reactions: It can react with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) or substituted acetophenones in Claisen-Schmidt condensations to form α,β-unsaturated carbonyl compounds (chalcones).[4][10]
-
Schiff Base Formation: Reaction with primary amines or hydrazines leads to the formation of imines (Schiff bases) or hydrazones, respectively.[8]
-
Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important derivatives.
These transformations allow for the generation of a diverse library of pyrazole derivatives for structure-activity relationship (SAR) studies in drug discovery.
Caption: Key reactions of the pyrazole-4-carbaldehyde group.
Biological Activity
Derivatives of 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole have demonstrated significant potential as bioactive agents.
Antioxidant and 15-Lipoxygenase (15-LOX) Inhibition
Recent studies have highlighted that chalcone and other derivatives synthesized from 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde exhibit potent antioxidant properties and act as inhibitors of 15-lipoxygenase (15-LOX).[4][5] 15-LOX is an enzyme implicated in inflammatory processes and the pathogenesis of several diseases, including atherosclerosis and certain cancers. Inhibition of this enzyme is a key strategy in the development of novel anti-inflammatory drugs. The pyrazole scaffold, combined with the extended aromatic system of the naphthalene and phenyl groups, appears to be crucial for this activity. Molecular docking studies suggest that these compounds can effectively bind to the active site of the 15-LOX enzyme.[5]
Conclusion
3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a valuable and versatile heterocyclic compound. Its synthesis via the Vilsmeier-Haack reaction is well-established and efficient. The presence of the reactive carbaldehyde group allows for extensive chemical modifications, leading to a wide range of derivatives. The demonstrated biological potential of these derivatives, particularly as antioxidant and 15-LOX inhibitors, underscores the importance of this scaffold in modern drug discovery and development. This guide provides a foundational understanding of its core properties, serving as a critical resource for researchers aiming to leverage this compound in their scientific endeavors.
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